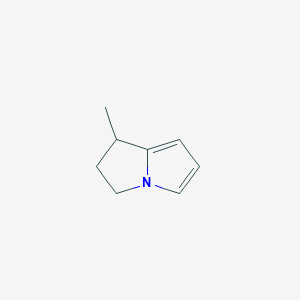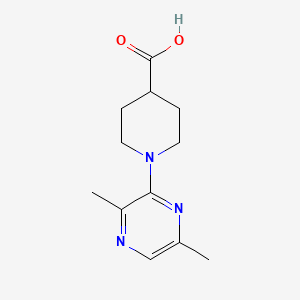![molecular formula C8H8ClN3 B13122021 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride typically involves the condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the condensation reaction . The reaction is usually carried out under mild conditions, such as room temperature, to obtain the desired product with good yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using solid acid catalysts like amorphous carbon-supported sulfonic acid. This method not only enhances the yield but also makes the process more environmentally friendly by reducing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the vinyl group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride is unique due to the presence of the vinyl group, which allows for additional chemical modifications and enhances its reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-ethenyl-1H-pyrazolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-6-3-7-5-10-11-8(7)9-4-6;/h2-5H,1H2,(H,9,10,11);1H |
InChI Key |
KAQQCOWABVZWRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(NN=C2)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
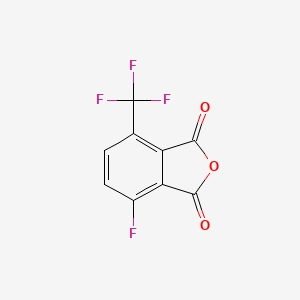
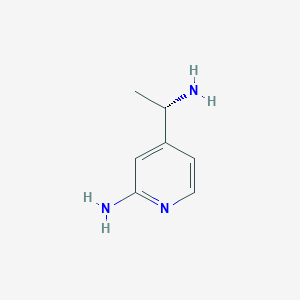
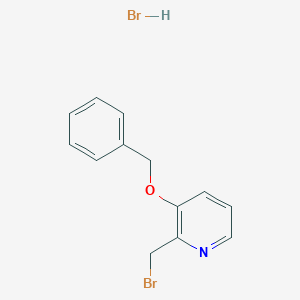
![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)


![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
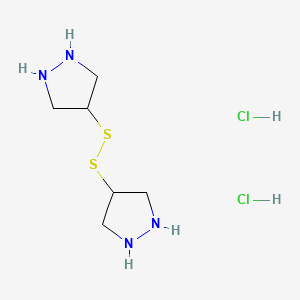
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
